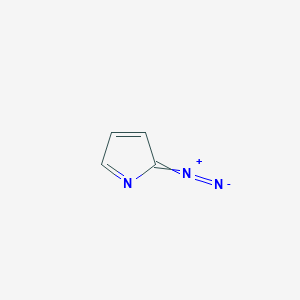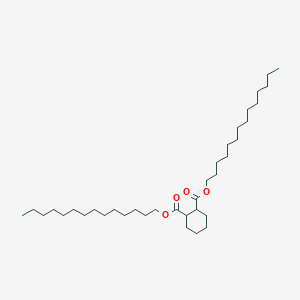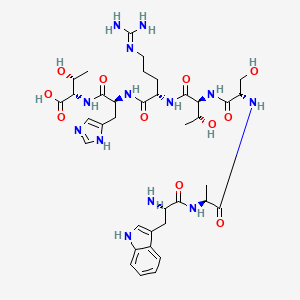
2-Diazo-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazo-2H-pyrrole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and a diazo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Diazo-2H-pyrrole typically involves the diazotization of pyrrole derivatives. One common method is the reaction of pyrrole with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction proceeds under mild conditions, often at low temperatures, to prevent decomposition of the diazo compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive diazo compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Diazo-2H-pyrrole undergoes various types of chemical reactions, including:
Substitution Reactions: The diazo group can be replaced by nucleophiles such as halides, hydroxides, and amines.
Cycloaddition Reactions: The compound can participate in [3+2] cycloaddition reactions, forming pyrazoles and other heterocycles.
Oxidation and Reduction: The diazo group can be reduced to form amines or oxidized to form nitroso compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like copper(I) chloride (CuCl) or potassium iodide (KI) under acidic conditions.
Cycloaddition Reactions: Often use transition metal catalysts such as silver or copper salts.
Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like sodium borohydride (NaBH₄).
Major Products:
Substitution Reactions: Yield halogenated pyrroles, hydroxypyrroles, and aminopyrroles.
Cycloaddition Reactions: Produce various heterocyclic compounds, including pyrazoles.
Oxidation and Reduction: Form nitroso compounds and amines.
Applications De Recherche Scientifique
2-Diazo-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds and as a precursor in the formation of carbene intermediates.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and polymers due to its reactive diazo group.
Mécanisme D'action
The mechanism of action of 2-Diazo-2H-pyrrole primarily involves the generation of reactive intermediates such as carbenes and nitrenes. These intermediates can insert into C-H and N-H bonds, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. The diazo group can also undergo homolytic or heterolytic cleavage, producing nitrogen gas and highly reactive species that participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom, similar in structure but lacking the diazo group.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, exhibiting different reactivity due to the additional nitrogen.
Uniqueness of 2-Diazo-2H-pyrrole: The presence of the diazo group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to generate carbenes and participate in a wide range of chemical reactions distinguishes it from other similar heterocycles .
Propriétés
Numéro CAS |
132501-76-9 |
|---|---|
Formule moléculaire |
C4H3N3 |
Poids moléculaire |
93.09 g/mol |
Nom IUPAC |
2-diazopyrrole |
InChI |
InChI=1S/C4H3N3/c5-7-4-2-1-3-6-4/h1-3H |
Clé InChI |
ZXFWQRRQKYBTQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=[N+]=[N-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)


![2-Methyl-1,2-dihydro-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B14284660.png)


![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)
![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![6-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14284702.png)

